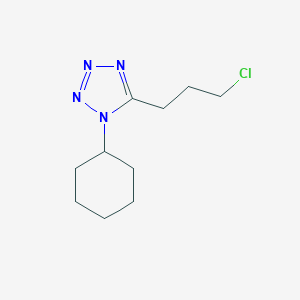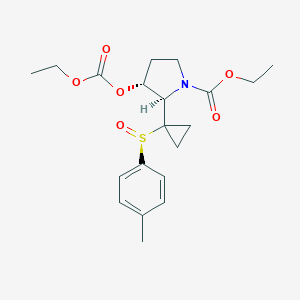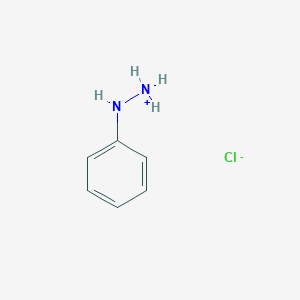![molecular formula C10H20Cl2O4 B123918 1,2-Bis[2-(2-cloroetoxi)etoxi]etano CAS No. 5197-65-9](/img/structure/B123918.png)
1,2-Bis[2-(2-cloroetoxi)etoxi]etano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chloro-PEG5-chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Used in the production of resins, solvents, and other industrial chemicals .
Mecanismo De Acción
Target of Action
1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane, also known as Dichlorotriethylene dioxide, Tri (ethylene glycol) dichloride, or ‘Triglycol dichloride’, is a complex organic compound It’s known to affect the respiratory system .
Mode of Action
It’s known to be used in the synthesis of other compounds , suggesting that it may interact with its targets through chemical reactions to form new compounds.
Biochemical Pathways
Given its use in the synthesis of other compounds , it’s likely that it participates in various chemical reactions and could potentially influence multiple biochemical pathways.
Pharmacokinetics
It’s known to be a liquid at room temperature with a boiling point of 235 °C . It’s insoluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Given its use in the synthesis of other compounds , it’s likely that its primary effects are related to the formation of these new compounds.
Action Environment
The action of 1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and efficacy in aqueous environments. Additionally, its stability in air and light could impact its efficacy and stability over time.
Análisis Bioquímico
Biochemical Properties
The most common organic transformations of this compound are focused on its chlorine atoms . The terminal alkyl chain’s chlorine atoms can undergo nucleophilic substitution reactions under the attack of strong nucleophiles, resulting in the corresponding dechlorinated functionalized products .
Molecular Mechanism
It is known that the compound can undergo nucleophilic substitution reactions
Temporal Effects in Laboratory Settings
It is known that the compound is stable under recommended storage conditions . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro-PEG5-chloride can be synthesized through the reaction of 2-chloroethanol with ethylene oxide. The process involves the ethoxylation of 2-chloroethanol, followed by the reaction with ethylene oxide to form the desired compound .
Industrial Production Methods
In industrial settings, the production of Chloro-PEG5-chloride typically involves the use of large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Chloro-PEG5-chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding ethers or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding glycol derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler ethylene glycol derivatives
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Major Products Formed
Substitution: Formation of ethylene glycol derivatives.
Oxidation: Formation of glycol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
- Bis(2-chloroethyl) ether
- 1,2-Bis(2-iodoethoxy)ethane
- Bis(2-bromoethyl) ether .
Uniqueness
Chloro-PEG5-chloride is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to act as an alkylating agent also sets it apart from other similar compounds, providing unique applications in both research and industrial settings .
Propiedades
IUPAC Name |
1,2-bis[2-(2-chloroethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLJZCCWUWDJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCCl)OCCOCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397541 | |
| Record name | SBB056713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5197-65-9 | |
| Record name | SBB056713 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B123838.png)
![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)

![4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid](/img/structure/B123842.png)










